3-(5-Chlorofuran-2-yl)prop-2-en-1-amine
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Overview
Description
3-(5-Chlorofuran-2-yl)prop-2-en-1-amine is an organic compound characterized by the presence of a furan ring substituted with a chlorine atom at the 5-position and an amine group attached to a prop-2-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloroprop-2-en-1-amine with 5-chlorofuran-2-carbaldehyde under appropriate conditions to form the desired product . Another approach involves the use of 3-chloroprop-2-en-1-amine and 5-chlorofuran-2-ylboronic acid in a Suzuki coupling reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorofuran-2-yl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce various substituted furan compounds .
Scientific Research Applications
3-(5-Chlorofuran-2-yl)prop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chlorofuran-2-yl)prop-2-enoic acid
- 3-(5-Chlorofuran-2-yl)prop-2-en-1-ol
- 3-(5-Chlorofuran-2-yl)prop-2-en-1-one
Uniqueness
3-(5-Chlorofuran-2-yl)prop-2-en-1-amine is unique due to its amine functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H8ClNO |
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Molecular Weight |
157.60 g/mol |
IUPAC Name |
(E)-3-(5-chlorofuran-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C7H8ClNO/c8-7-4-3-6(10-7)2-1-5-9/h1-4H,5,9H2/b2-1+ |
InChI Key |
XBZLVZCAVFYKOU-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Cl)/C=C/CN |
Canonical SMILES |
C1=C(OC(=C1)Cl)C=CCN |
Origin of Product |
United States |
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